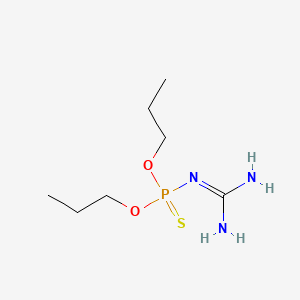
O,O-Dipropyl amino(imino)methylamidothiophosphate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
O,O-Dipropyl amino(imino)methylamidothiophosphate is a chemical compound that belongs to the class of organophosphorus compounds. These compounds are known for their diverse applications in various fields, including agriculture, medicine, and industry. The unique structure of this compound allows it to interact with biological systems in specific ways, making it a subject of interest in scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of O,O-Dipropyl amino(imino)methylamidothiophosphate typically involves the reaction of appropriate phosphorothioate precursors with amines under controlled conditions. One common method includes the use of dipropyl phosphorothioate and an imino-methylamine derivative. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at temperatures ranging from 40°C to 60°C to ensure optimal yield.
Industrial Production Methods
Industrial production of this compound often involves large-scale batch reactors where the reactants are mixed and heated under controlled conditions. Catalysts may be used to enhance the reaction rate and improve yield. The product is then purified through distillation or crystallization to achieve the desired purity levels.
化学反応の分析
Types of Reactions
O,O-Dipropyl amino(imino)methylamidothiophosphate undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the conversion of the thiophosphate group to a phosphate group using oxidizing agents such as hydrogen peroxide.
Reduction: Reduction reactions can convert the imino group to an amino group using reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions where the amino group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, mild acidic conditions.
Reduction: Sodium borohydride, ethanol as a solvent.
Substitution: Various nucleophiles like halides, under basic conditions.
Major Products
Oxidation: Formation of O,O-Dipropyl phosphoramidate.
Reduction: Formation of O,O-Dipropyl amino(methyl)amidothiophosphate.
Substitution: Formation of substituted phosphorothioates.
科学的研究の応用
O,O-Dipropyl amino(imino)methylamidothiophosphate has several applications in scientific research:
Chemistry: Used as a reagent in the synthesis of other organophosphorus compounds.
Biology: Studied for its potential effects on enzyme activity and cellular processes.
Medicine: Investigated for its potential use as a therapeutic agent due to its ability to interact with specific molecular targets.
Industry: Utilized in the production of pesticides and other agrochemicals.
作用機序
The mechanism of action of O,O-Dipropyl amino(imino)methylamidothiophosphate involves its interaction with biological molecules, particularly enzymes. The compound can inhibit enzyme activity by binding to the active site, thereby preventing the substrate from accessing the enzyme. This inhibition can affect various biochemical pathways, leading to changes in cellular functions.
類似化合物との比較
Similar Compounds
- O,O-Dimethyl amino(imino)methylamidothiophosphate
- O,O-Diethyl amino(imino)methylamidothiophosphate
- O,O-Dibutyl amino(imino)methylamidothiophosphate
Uniqueness
O,O-Dipropyl amino(imino)methylamidothiophosphate is unique due to its specific alkyl chain length, which can influence its reactivity and interaction with biological systems. Compared to its analogs, it may exhibit different solubility, stability, and biological activity, making it a valuable compound for targeted applications.
生物活性
O,O-Dipropyl amino(imino)methylamidothiophosphate is a chemical compound that has garnered attention for its biological activity, particularly in the fields of insecticidal and acaricidal applications. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound is classified under organophosphates, which are known for their ability to inhibit acetylcholinesterase (AChE), an enzyme critical for nerve function. Its chemical formula is C7H18N3O2PS . The structural characteristics of this compound contribute significantly to its biological activity.
The primary mechanism through which this compound exerts its biological effects is through the inhibition of AChE. This inhibition leads to the accumulation of acetylcholine in synaptic clefts, resulting in overstimulation of cholinergic receptors. This action is particularly effective against insects and other pests, making it valuable in agricultural applications.
Insecticidal and Acaricidal Effects
Research indicates that this compound exhibits potent insecticidal and acaricidal properties. It has been shown to effectively control various pest species, including:
- Spodoptera species : Common agricultural pests affecting crops.
- Yersinia pestis : Although primarily known as a pathogen, studies have explored the compound's potential effects on various microorganisms.
The compound's efficacy varies with concentration and exposure time, necessitating careful application in pest management strategies.
Case Studies and Research Findings
- Efficacy Against Agricultural Pests :
- Toxicological Assessments :
- Comparative Studies :
Table: Summary of Biological Activity
| Biological Activity | Effectiveness | Target Organisms | Notes |
|---|---|---|---|
| Insecticidal | High | Spodoptera spp., others | Mortality >90% in 48 hours |
| Acaricidal | Moderate | Various mites | Effective at specific concentrations |
| Antimicrobial | Limited | Yersinia pestis | Further research needed |
特性
CAS番号 |
10539-20-5 |
|---|---|
分子式 |
C7H18N3O2PS |
分子量 |
239.28 g/mol |
IUPAC名 |
2-dipropoxyphosphinothioylguanidine |
InChI |
InChI=1S/C7H18N3O2PS/c1-3-5-11-13(14,10-7(8)9)12-6-4-2/h3-6H2,1-2H3,(H4,8,9,10,14) |
InChIキー |
JSDVOMQWXFJBJY-UHFFFAOYSA-N |
正規SMILES |
CCCOP(=S)(N=C(N)N)OCCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















